

An In-depth Technical Guide to the NUCB1 Inhibitor MJN228

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Compound of Interest

Compound Name: MJN228

Cat. No.: B1677217

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor **MJN228** and its target protein, Nucleobindin-1 (NUCB1). This document details the mechanism of action, relevant signaling pathways, quantitative data, and key experimental protocols for studying the **MJN228**-NUCB1 interaction.

Introduction to NUCB1 and the Inhibitor MJN228

Nucleobindin-1 (NUCB1), also known as Calnuc, is a multi-domain, calcium-binding protein predominantly localized in the Golgi apparatus and to some extent in the endoplasmic reticulum (ER).^{[1][2]} It plays a crucial role in Golgi calcium homeostasis and is involved in various cellular processes, including G protein signaling and the unfolded protein response (UPR).^{[1][3][4]} NUCB1 functions as a calcium-dependent guanine nucleotide dissociation inhibitor (GDI) for Gαi protein subunits, thereby modulating their activity.

MJN228 is a selective ligand and inhibitor of NUCB1. It has been identified as a valuable tool for investigating the physiological and pathological roles of NUCB1, particularly in the context of metabolic disorders and cancer.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with **MJN228** and its interaction with NUCB1.

Compound	Target	Parameter	Value	Assay Conditions	Reference
MJN228	NUCB1	IC50	3.3 μ M	Not specified	

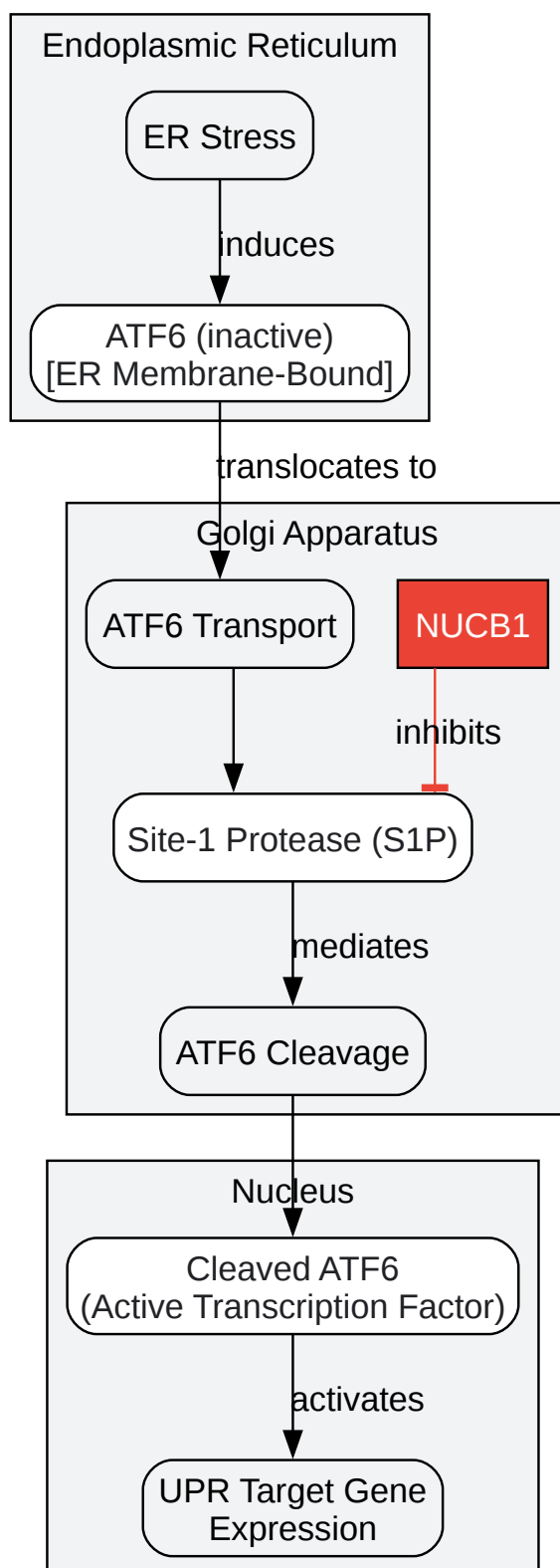
Experiment	Cell Line	Compound/ Probe	Concentration	Observed Effect	Reference
Lipid Probe Enrichment	Neuro2a	MJN228	25 μ M	Substantial reduction in lipid probe enrichment of NUCB1	
Competitive ABPP	Neuro2a	MJN228	Concentration-dependent	Inhibition of lipid probe binding to NUCB1	
In vivo Xenograft	SW1990	Gemcitabine	50 mg/kg	Additive anti-tumor effects with NUCB1 overexpression	
In vitro Proliferation	SW1990	Gemcitabine	20 μ M	NUCB1 overexpression enhanced anti-tumor effects	

Signaling Pathways Involving NUCB1

NUCB1 is implicated in several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.

NUCB1 in the Unfolded Protein Response (UPR)

NUCB1 acts as a negative feedback regulator of the Activating Transcription Factor 6 (ATF6) branch of the UPR. Under ER stress, NUCB1, localized in the Golgi, inhibits the Site-1 Protease (S1P)-mediated cleavage of ATF6, thereby attenuating the downstream stress response. Downregulation of NUCB1 is associated with a poor prognosis in pancreatic ductal adenocarcinoma (PDAC), and its overexpression can suppress tumor growth and enhance the efficacy of chemotherapeutic agents like gemcitabine by modulating the UPR.

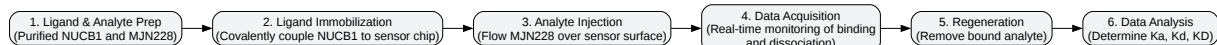
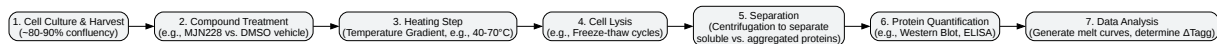
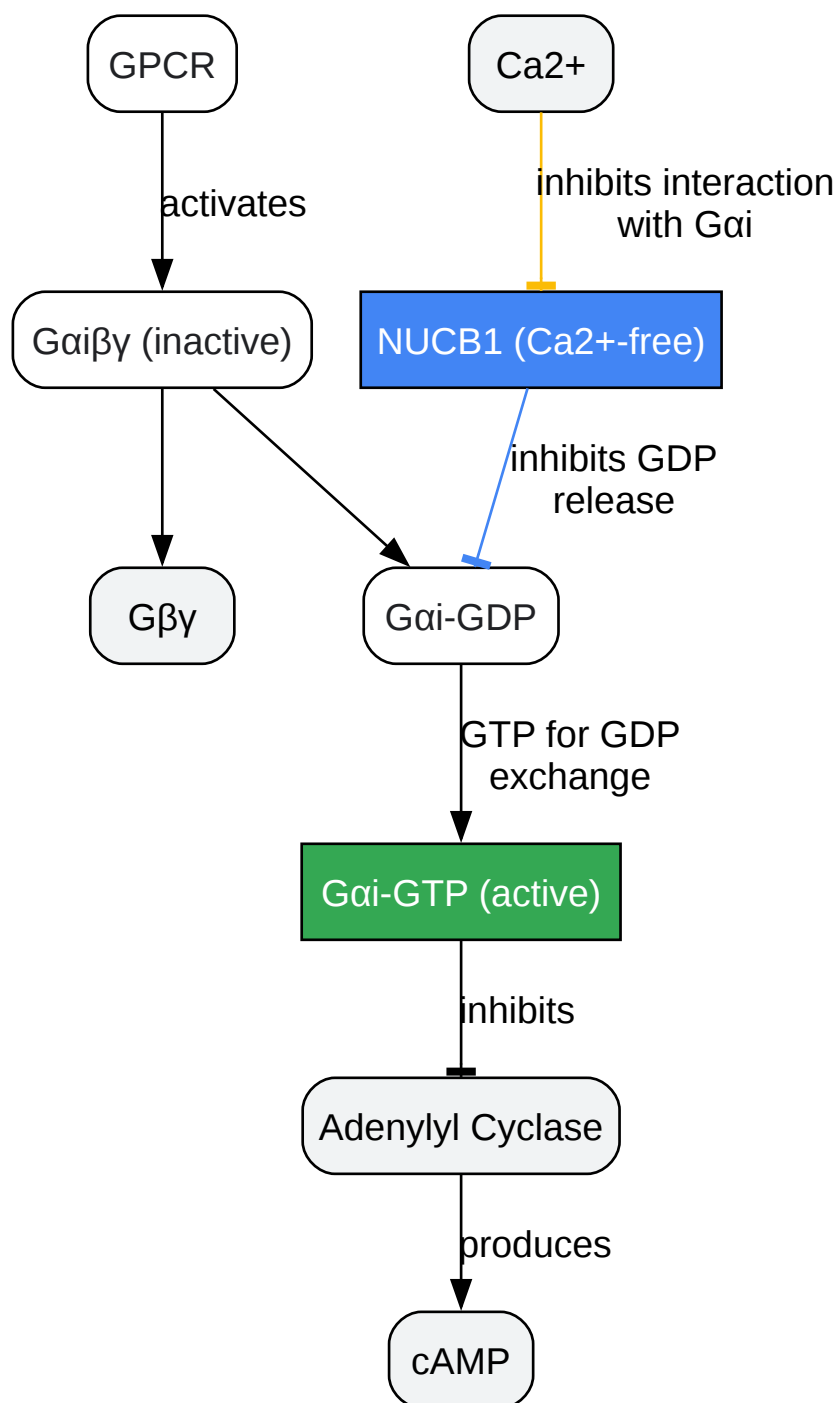


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NUCB1's role in the ATF6 branch of the UPR.

NUCB1 in G-Protein Signaling

In its calcium-free state, NUCB1 functions as a guanine nucleotide dissociation inhibitor (GDI) for the Gαi1 subunit of heterotrimeric G proteins. By binding to Gαi1-GDP, NUCB1 prevents the exchange of GDP for GTP, thereby inhibiting G protein activation and downstream signaling, such as the inhibition of adenylyl cyclase.



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